Meta-Methyl Substitution Enhances Lipophilicity
The computed octanol‑water partition coefficient (XLogP3‑AA) of 1‑(3‑methylphenyl)pyrrolidin‑3‑amine is 1.7, compared with 1.3 for the unsubstituted phenyl analogue 1‑phenylpyrrolidin‑3‑amine [1][2]. This difference of +0.4 log units is expected to enhance passive membrane permeability and blood‑brain barrier penetration, while potentially increasing non‑specific protein binding [1].
Δ +0.4 log units
| Evidence Dimension | Octanol‑water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.7 |
| Comparator Or Baseline | 1‑Phenylpyrrolidin‑3‑amine (CID 11400952): XLogP3‑AA = 1.3 |
| Quantified Difference | Δ = +0.4 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
The lipophilicity increase influences both CNS penetration and metabolic clearance, making the meta‑methyl compound a more suitable choice when higher brain exposure is desired, but also requiring earlier evaluation of metabolic stability than its unsubstituted counterpart.
- [1] PubChem Compound Summary CID 22327592 – 1-(3-Methylphenyl)pyrrolidin-3-amine. Computed properties based on PubChem 2024.11.20 release. View Source
- [2] PubChem Compound Summary CID 11400952 – 1-Phenylpyrrolidin-3-amine. Computed properties based on PubChem 2025.09.15 release. View Source
